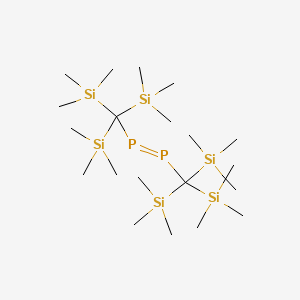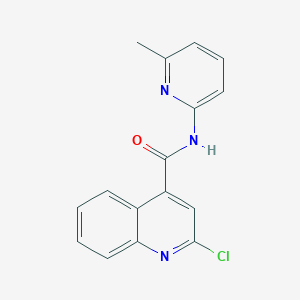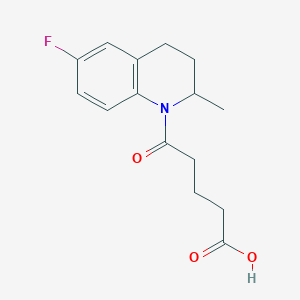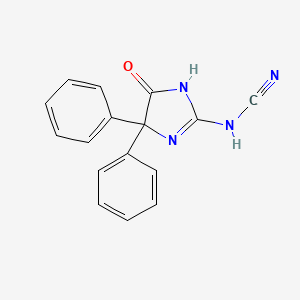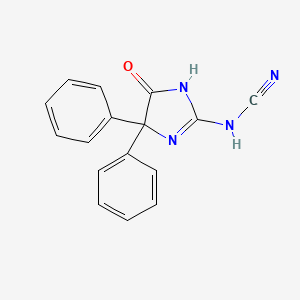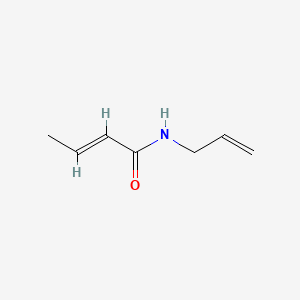
2-(1-Chloronaphthalen-2-yl)oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloronaphthalen-2-yl)oxyacetic acid is a chemical compound with the molecular formula C12H9ClO3 It is known for its unique structure, which includes a chlorinated naphthalene ring attached to an acetic acid moiety through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloronaphthalen-2-yl)oxyacetic acid typically involves the reaction of 1-chloronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid attacks the chlorinated naphthalene ring, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloronaphthalen-2-yl)oxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated naphthalene ring to a more reduced form.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ether derivatives.
Aplicaciones Científicas De Investigación
2-(1-Chloronaphthalen-2-yl)oxyacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloronaphthalen-2-yl)oxyacetic acid involves its interaction with specific molecular targets. The chlorinated naphthalene ring can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Bromonaphthalen-2-yl)oxyacetic acid
- 2-(1-Iodonaphthalen-2-yl)oxyacetic acid
- 2-(1-Fluoronaphthalen-2-yl)oxyacetic acid
Uniqueness
2-(1-Chloronaphthalen-2-yl)oxyacetic acid is unique due to the presence of the chlorine atom, which imparts specific reactivity and interaction properties. Compared to its brominated, iodinated, or fluorinated counterparts, the chlorinated compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
41791-47-3 |
|---|---|
Fórmula molecular |
C12H9ClO3 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
2-(1-chloronaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H9ClO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) |
Clave InChI |
FUJBOABXGGWARB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


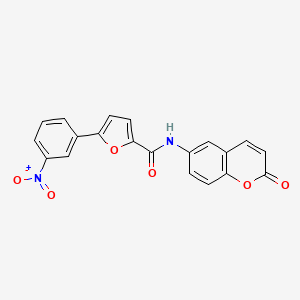
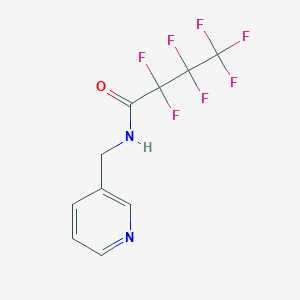
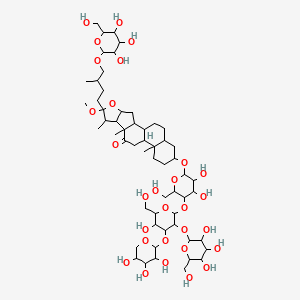
![3-(1,3-benzodioxol-5-ylmethyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14158992.png)
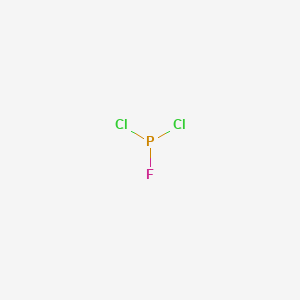

![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
